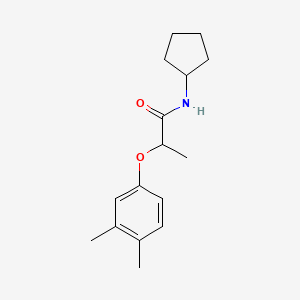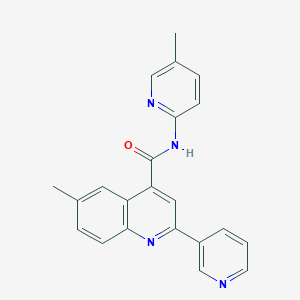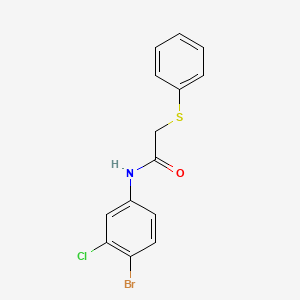
N-cyclopentyl-2-(3,4-dimethylphenoxy)propanamide
Overview
Description
N-cyclopentyl-2-(3,4-dimethylphenoxy)propanamide: is an organic compound with the molecular formula C₁₆H₂₃NO₂. This compound is characterized by a cyclopentyl group attached to a propanamide backbone, which is further substituted with a 3,4-dimethylphenoxy group. It is a member of the amide class of compounds and is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(3,4-dimethylphenoxy)propanamide typically involves the reaction of 3,4-dimethylphenol with an appropriate alkylating agent to form 3,4-dimethylphenoxyalkane. This intermediate is then reacted with cyclopentylamine under amide-forming conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation step, and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) for the amide formation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclopentyl-2-(3,4-dimethylphenoxy)propanamide can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced at the amide group to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: N-cyclopentyl-2-(3,4-dimethylphenoxy)propanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be explored for different chemical properties and reactivities.
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its amide functionality and aromatic substituents make it a candidate for binding studies and molecular docking experiments.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be investigated for its activity as a drug candidate, particularly in the context of its interactions with specific biological targets.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for use in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(3,4-dimethylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active site residues, while the aromatic ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
- N-cyclopentyl-2-(4-formyl-2,6-dimethylphenoxy)propanamide
- N-cyclopentyl-2-(3,4-dimethoxyphenoxy)propanamide
- N-cyclopentyl-2-(3,4-dichlorophenoxy)propanamide
Uniqueness: N-cyclopentyl-2-(3,4-dimethylphenoxy)propanamide is unique due to the presence of the 3,4-dimethylphenoxy group, which imparts specific steric and electronic properties. This distinguishes it from other similar compounds that may have different substituents on the aromatic ring, leading to variations in reactivity and biological activity.
Properties
IUPAC Name |
N-cyclopentyl-2-(3,4-dimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-11-8-9-15(10-12(11)2)19-13(3)16(18)17-14-6-4-5-7-14/h8-10,13-14H,4-7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYGCRRTUJESJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,2,2,6,6-pentamethyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinamine](/img/structure/B4752841.png)
![Methyl 4-[(3-benzamidobenzoyl)oxymethyl]-3-bromobenzoate](/img/structure/B4752844.png)
![2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzamide](/img/structure/B4752845.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4752847.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4752862.png)
![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4752864.png)

![N-[4,5-dimethoxy-2-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4752870.png)
![2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4-(phenylsulfonyl)-1,3-oxazole](/img/structure/B4752878.png)
![N-[3-(dimethylamino)propyl]-10H-phenothiazine-10-carboxamide](/img/structure/B4752885.png)

![1-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE](/img/structure/B4752902.png)
![1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B4752904.png)
![1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4752918.png)
